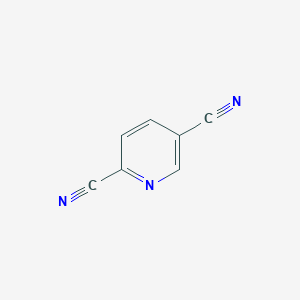

Pyridine-2,5-dicarbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHPFSCDWSLLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482843 | |

| Record name | 2,5-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20730-07-8 | |

| Record name | 2,5-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Pyridine 2,5 Dicarbonitrile

Classical Synthetic Routes to Pyridine-2,5-dicarbonitrile Derivatives

Traditional methods for synthesizing the pyridine (B92270) dicarbonitrile scaffold have long been established, primarily relying on nucleophilic substitution, cyclization, and the direct cyanation of halogenated precursors. These routes form the bedrock of pyridine chemistry.

Nucleophilic Substitution Reactions

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity is a cornerstone of its functionalization. In the synthesis of pyridine dicarbonitriles, nucleophilic substitution often involves the displacement of leaving groups, such as halogens, by nucleophiles like phenols or amines. These reactions are typically conducted in polar solvents such as THF or acetone, often in the presence of a base like triethylamine (B128534) to neutralize the acid generated during the reaction. The electron-withdrawing nature of the nitrile groups on the pyridine ring can facilitate these substitution reactions.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to constructing the pyridine ring itself. One established method involves the cyclocondensation of reactants to form the core heterocyclic structure. For instance, piperidinium (B107235) 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate can be prepared through the cyclocondensation of 4-bromobenzaldehyde (B125591) with cyanoacetamide in methanol (B129727), using piperidine (B6355638) as a catalyst. beilstein-journals.org Another example is the reaction of 1,3-diketones with ammonium (B1175870) acetate (B1210297) in the presence of trifluoroacetic acid and DMSO, which serves as the solvent, carbon source, and oxidant, to yield tetrasubstituted pyridines. mdpi.com Similarly, reacting cyanoacetic acid hydrazide, malononitrile (B47326), and aromatic aldehydes in refluxing ethanol (B145695) with catalytic piperidine can produce 1,6-diamino-2-oxo-4-aryl-dihydropyridine-3,5-dicarbonitriles. A Hantzsch-type strategy has also been developed, employing an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit to assemble the pyridine ring at the C-4 position. mdpi.com

Cyanation of Halogenated Pyridine Precursors

The direct introduction of cyano groups onto a pre-existing pyridine ring via the cyanation of halo-pyridines is a widely used and effective strategy. thieme-connect.de This method typically involves the reaction of a halogenated pyridine with a metal cyanide. researchgate.net Copper(I) cyanide is a common reagent for this transformation, often requiring elevated temperatures and polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.netmdpi.com

A specific example is the synthesis of 3,4-diaminothis compound from 2,5-dibromo-3,4-diaminopyridine. researchgate.netmdpi.com The study of this reaction showed that the choice of cyanide salt, solvent, and temperature significantly impacts the outcome. mdpi.com Optimal yields were achieved by heating the reaction mixture with copper cyanide in DMF. researchgate.netmdpi.com The conversion of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrile from its corresponding dihydroxy-pyridine precursor can also be achieved by heating with phosphorous oxybromide without a solvent. beilstein-journals.org

| Precursor | Cyanide Source | Solvent | Temperature | Time | Yield | Reference |

| 2,5-dibromo-3,4-diaminopyridine | CuCN | DMF | 120 °C | 6 h | 68% | mdpi.com |

| 2,5-dibromo-3,4-diaminopyridine | CuCN | DMF | 140 °C | 6 h | 65% | mdpi.com |

| 2,5-dibromo-3,4-diaminopyridine | KCN | DMF | 120 °C | 6 h | 12% | mdpi.com |

| 2,5-dibromo-3,4-diaminopyridine | KCN | Ethanol | 78 °C | 6 h | 0% | mdpi.com |

Modern and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, modern synthetic chemistry has emphasized the development of green methodologies. These include multi-component reactions and the use of solvent-free conditions, which offer advantages like reduced waste, lower energy consumption, and simplified procedures. kemdikbud.go.idbohrium.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have become a vital tool in green organic synthesis due to their high efficiency and atom economy. bohrium.comichem.md Several MCR strategies have been developed for the synthesis of highly substituted pyridine-3,5-dicarbonitriles. researchgate.net

A common approach is the one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol or amine. kemdikbud.go.idkoreascience.krnih.gov Various catalysts have been employed to facilitate these reactions, including Lewis/Brønsted bases, metal-organic frameworks (MOFs), and nanoparticles. nih.govscielo.br For example, a one-pot reaction of aldehydes, malononitrile, and ammonium acetate using a nanomagnetic Fe3O4@SiO2@ZnCl2 catalyst under solvent-free conditions yields 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. kemdikbud.go.id Similarly, sodium silicate (B1173343) has been used as a catalyst for the reaction between an aldehyde, malononitrile, and a thiol in ethanol. koreascience.krresearchgate.net The use of Zn(II) and Cd(II) MOFs as recyclable heterogeneous catalysts has also been reported for the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.gov These modern methods often provide good to excellent yields under mild conditions. researchgate.net

| Reactants | Catalyst | Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Ammonium Acetate | Nanomagnetic Fe3O4@SiO2@ZnCl2 | Solvent-free, 110 °C | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitriles | kemdikbud.go.id |

| Aldehyde, Malononitrile, Thiol | Sodium Silicate | Ethanol | Pyridine Dicarbonitriles | koreascience.kr |

| Aldehyde, Malononitrile, Thiophenols | Zn(II) or Cd(II) MOFs | Solvent-free | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | nih.gov |

| Hydrazine Monohydrate, Ethyl Cyanoacetate, Ketone, Malononitrile | 4-(Dimethylamino)pyridine (DMAP) | Ethanol, Ultrasonication, Room Temp. | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles | ichem.md |

| Aldehyde, Malononitrile, N-substituted 2-cyanoacetamides | Guanidine Carbonate | Methanol, Reflux | 6-Amino-2-pyridone-3,5-dicarbonitriles | rsc.org |

Solvent-Free Reaction Conditions (SFRC)

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. nih.gov Solvent-free reaction conditions (SFRC) offer significant environmental benefits, including easier product isolation, reduced waste, and often lower energy costs. kemdikbud.go.id

The synthesis of pyridine dicarbonitrile derivatives has been successfully achieved under solvent-free conditions, particularly in the context of MCRs. kemdikbud.go.idnih.govresearchgate.net The one-pot, three-component synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles using a nanomagnetic Fe3O4@SiO2@ZnCl2 catalyst is a prime example of a solvent-free method. kemdikbud.go.id The reaction proceeds by magnetically stirring a mixture of an aldehyde, malononitrile, ammonium acetate, and the catalyst at 110 °C. kemdikbud.go.id Another reported solvent-free protocol involves the reaction of an aromatic aldehyde, malononitrile, and benzyl (B1604629) mercaptan at room temperature, catalyzed by a nanostructured molten salt. researchgate.net These methods are noted for their simple and mild conditions, cost-effectiveness, and the reusability of the catalyst. kemdikbud.go.idnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a significant strategy for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cem.com This technology has been effectively applied to the synthesis of highly functionalized pyridine derivatives, including those with a dicarbonitrile scaffold.

One-pot, multicomponent reactions are particularly amenable to microwave irradiation. For instance, the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-pyridine-3-carbonitriles has been achieved through a one-pot reaction of 3-acetylcoumarin, aromatic aldehydes, malononitrile, and ammonium acetate in acetic acid under microwave irradiation. tandfonline.com This method resulted in reaction times of just 10–13 minutes and produced yields ranging from 61–86%. tandfonline.com

Another efficient microwave-assisted procedure involves the three-component reaction of aromatic or heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile in ethanol with potassium carbonate (K2CO3) as a base. mdpi.com This approach yields 1-alkyl-6-amino-4-aryl(or het)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. When comparing microwave irradiation to conventional heating for the synthesis of compound 4a (where R=butyl, Ar=phenyl), the microwave method significantly improved the yield from 78% (after 3 hours of thermal heating) to 91% in just 10 minutes. mdpi.com This highlights the efficiency and rate enhancement provided by microwave assistance. rsc.org The process is believed to proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. mdpi.com

Table 1: Comparison of Thermal vs. Microwave Synthesis for Compound 4a mdpi.com

**2.2.4. Catalytic Methodologies in this compound Synthesis

The direct cyanation of halogenated pyridine precursors is a fundamental and widely used method for introducing nitrile groups onto the pyridine ring. mdpi.com Transition metals, particularly copper and palladium, are pivotal catalysts in these transformations. researchgate.net

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction, traditionally a high-temperature reaction using stoichiometric copper(I) cyanide, has been refined to operate under milder, catalytic conditions. organic-chemistry.org A key example directly leading to a substituted this compound is the synthesis of 3,4-diaminothis compound. mdpi.comresearchgate.net This synthesis was achieved by the cyanation of 2,5-dibromo-3,4-diaminopyridine. mdpi.com Researchers found that heating the starting material with copper(I) cyanide in N,N-dimethylformamide (DMF) at 120 °C for 6 hours provided the best yield (55%) of the target dinitrile. mdpi.comresearchgate.net The choice of solvent and cyanide source was critical; using potassium cyanide or changing the solvent to ethanol resulted in significantly lower yields or incomplete reactions. mdpi.com

Palladium-Catalyzed Cyanation: Palladium catalysis offers a versatile and often more efficient alternative for the cyanation of aryl halides, including halopyridines. nih.gov These methods typically display high functional group tolerance and can proceed under milder conditions. nih.gov A variety of palladium sources, ligands, and cyanide reagents have been developed. For instance, Pd/C has been used as a practical and scalable heterogeneous catalyst for the cyanation of aryl bromides and activated aryl chlorides using zinc cyanide (Zn(CN)2) as the cyanide source. organic-chemistry.org The reaction is often enhanced by additives like zinc formate (B1220265) dihydrate, which helps to reactivate the palladium catalyst that can be poisoned by cyanide ions. organic-chemistry.org Other effective systems involve palladium acetate or palladium trifluoroacetate (B77799) with bulky phosphine (B1218219) ligands, such as 2-(di-t-butylphosphino)-1,1'-binaphthyl, which are capable of catalyzing the cyanation of less reactive aryl chlorides. researchgate.net

Table 2: Optimization of Reaction Conditions for the Synthesis of 3,4-Diaminothis compound mdpi.com

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can act as robust and efficient heterogeneous catalysts. thieme-connect.com Zn(II) and Cd(II) based MOFs have been successfully employed in the multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines from aldehydes, malononitrile, and thiophenols under solvent-free conditions. nih.gov These MOF catalysts were easily recovered by filtration and could be reused for at least five cycles with almost no loss of catalytic activity for the first three runs. nih.gov Similarly, a composite material, IRMOF-3/GO/CuFe2O4, has been used as a magnetically separable nanocatalyst for the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles under ultrasound irradiation, demonstrating high efficiency and reusability. researchgate.net

Nanocatalysts: Various nanocatalysts have been developed for the synthesis of pyridine dicarbonitrile derivatives. These catalysts often provide high surface areas and enhanced reactivity. Examples include:

Magnetic Nanoparticles: A nano-catalyst composed of Fe3O4@graphene oxide-Pr-SO3H (FGOSA) has been used for the one-pot multicomponent reaction of thiophenol, malononitrile, and aryl aldehydes to produce pyridine dicarbonitriles. heteroletters.org The magnetic nature of the catalyst allows for easy separation using an external magnet and it can be reused multiple times without significant loss of activity. heteroletters.org

Silica-Based Nanocatalysts: Nano-SiO2 has been utilized as a catalyst for the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. rsc.org Functionalized mesoporous silica, such as SBA-15 modified with heteropolyacids, has also been developed as a highly efficient and recyclable nanocatalyst for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under ultrasonic conditions. tandfonline.comresearchgate.net

Other Mineral/Oxide Nanocatalysts: Simple nanocrystalline magnesium oxide (MgO) and Montmorillonite K-10 clay have been shown to be effective catalysts in one-pot, three-component reactions to yield substituted pyridine-3,5-dicarbonitriles, offering benefits like short reaction times and high product purity. researchgate.netscielo.br

Table 3: Recyclability of Zn(II)-MOF and Cd(II)-MOF Catalysts nih.gov

Organocatalysis: The use of small, metal-free organic molecules as catalysts has become a cornerstone of sustainable chemistry. researchgate.net For the synthesis of pyridine dicarbonitriles, various organocatalysts have been employed in multicomponent reactions.

Basic Amines: Simple bases like diethylamine (B46881) and triethylamine have been used to catalyze the condensation of aldehydes, malononitrile, and thiols to form 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. rsc.orgtandfonline.com Diethylamine, in particular, facilitates an economical and environmentally benign protocol at ambient temperature. tandfonline.com 4-Dimethylaminopyridine (DMAP) has also been shown to be an effective catalyst for the synthesis of fully substituted pyridines. rsc.org

Amino Acids: Biocompatible catalysts such as amino acids have been explored. L-Arginine, a basic amino acid, has been used in catalytic amounts to promote the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines in water, offering excellent yields and a simple, green workup. amazonaws.com L-proline has also been utilized as an efficient organocatalyst for the synthesis of pyridone derivatives under ultrasonic irradiation. rsc.org

Biocatalysis: Biocatalysts, including isolated enzymes and whole-cell systems, offer high selectivity under mild conditions. The synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines has been achieved via a lipase-catalyzed one-pot multicomponent reaction of aromatic aldehydes, malononitrile, and thiols, with yields ranging from 53% to 91%. mdpi.com In addition to isolated enzymes, whole-cell catalysts like Baker's yeast have been employed in the multicomponent condensation of aldehydes, malononitrile, and thiols to produce pyridine dicarbonitrile derivatives. researchgate.net

Catalytic Methodologies in this compound Synthesis

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives while minimizing reaction time and environmental impact. Key parameters that are frequently optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reagents.

Catalyst Selection and Loading: The choice of catalyst is paramount. In metal-catalyzed cyanations, both copper and palladium systems are effective, but their performance depends on the specific substrate. For the cyanation of 2,5-dibromo-3,4-diaminopyridine, copper(I) cyanide was found to be superior to potassium cyanide. mdpi.com In organocatalyzed reactions, a screening of catalysts such as DMAP, DBU, and Et3N showed that 20 mol% of DMAP provided the optimal yield for a specific polysubstituted pyridine synthesis, with higher loadings offering no further benefit. rsc.org

Solvent Effects: The solvent can significantly influence reaction outcomes. In the copper-catalyzed synthesis of 3,4-diaminothis compound, DMF was a much more effective solvent than ethanol, which yielded only trace amounts of the product. mdpi.com For the organocatalyzed synthesis of other pyridine derivatives, methanol was found to be superior to other solvents like ethanol, acetonitrile, and water. rsc.org

Temperature and Energy Source: Temperature plays a critical role in reaction kinetics. The yield of 3,4-diaminothis compound increased from 10% at 80 °C to 55% at 120 °C in DMF. mdpi.com As previously noted, the energy source can dramatically alter reaction efficiency. Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and increase yields compared to conventional heating at similar or even lower temperatures. mdpi.com

Reagent Stoichiometry and Type: The nature of the starting materials and their ratios are fundamental. For instance, in palladium-catalyzed cyanations, various cyanide sources such as Zn(CN)2, KCN, and K4[Fe(CN)6] are used, and the choice can impact catalyst stability and reactivity. nih.govresearchgate.net In multicomponent reactions, the electronic nature of substituents on the aldehyde (electron-donating vs. electron-withdrawing) can affect reaction rates and yields. amazonaws.com Optimization often involves a systematic variation of these parameters to find the ideal conditions for a specific target molecule, balancing yield, purity, cost, and environmental considerations.

Table of Mentioned Compounds

Chemical Reactivity and Mechanistic Studies of Pyridine 2,5 Dicarbonitrile

Nucleophilic Reactivity at Nitrile Centers

The pyridine (B92270) ring's electron-withdrawing nature deactivates the molecule towards electrophilic substitution but makes it highly susceptible to nucleophilic attack. uoanbar.edu.iqimperial.ac.uk This electronic environment enhances the electrophilic character of the carbon atoms within the nitrile groups (-C≡N). Consequently, these nitrile centers become prime targets for nucleophilic addition reactions.

The π-electron density is lowest at the C-2 and C-4 positions of the pyridine ring, making these positions, and by extension the attached functional groups, highly activated towards nucleophiles. uoanbar.edu.iq Nucleophilic attack on a nitrile carbon can lead to a variety of transformations, including conversion to amides, carboxylic acids (via hydrolysis), or the formation of new heterocyclic systems when bifunctional nucleophiles are used. The reactivity of pyridine towards nucleophilic substitution is so significant that even powerful bases can react. uoanbar.edu.iq While specific studies focusing solely on the nucleophilic reactivity at the nitrile centers of Pyridine-2,5-dicarbonitrile are detailed within the context of its synthesis and subsequent cyclizations, the general principles of pyridine chemistry suggest these centers are highly activated.

Cyclization Reactions Involving this compound

This compound and its derivatives are valuable synthons for constructing more complex, fused heterocyclic systems. The nitrile groups serve as versatile handles for intramolecular and intermolecular cyclization reactions.

A notable example is the synthesis of thieno[2,3-b]pyridines. In this process, a substituted 2-amino-pyridine-3,5-dicarbonitrile derivative is first converted into a 6-mercaptopyridine intermediate. scielo.br This intermediate, containing a nucleophilic thiol group, can then react with α-halogen compounds. The subsequent intramolecular cyclization, where the sulfur atom attacks one of the nitrile groups, followed by tautomerization, yields the fused thieno[2,3-b]pyridine (B153569) ring system. scielo.br This strategy highlights how the nitrile groups on the pyridine core can be leveraged to build additional heterocyclic rings.

Table 1: Example of Cyclization Reaction

| Starting Material | Reagent | Product | Reaction Type |

|---|

Reaction Mechanism Elucidation for Complex Pyridine Dicarbonitrile Formations

The formation of the pyridine dicarbonitrile scaffold itself is a subject of extensive mechanistic study. Multi-component reactions, which allow the construction of complex molecules from simple precursors in a single step, are commonly employed. These syntheses typically proceed through a cascade of well-established reaction mechanisms. researchgate.net

The initial step in many syntheses of substituted pyridine dicarbonitriles is a Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base catalyst. bas.bg The base deprotonates the malononitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. nih.gov A subsequent dehydration reaction eliminates a molecule of water, resulting in the formation of an α,β-unsaturated dinitrile, often referred to as a Knoevenagel adduct. researchgate.netwikipedia.org

Table 2: Key Steps in Knoevenagel Condensation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Deprotonation of active methylene compound (e.g., malononitrile) by a base. | Carbanion (enolate) |

| 2 | Nucleophilic addition of the carbanion to a carbonyl group. | Aldol-type adduct |

Following the formation of the electrophilic α,β-unsaturated Knoevenagel adduct, the next key step is a Michael (or conjugate) addition. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the β-carbon of the unsaturated system. wikipedia.orgyoutube.com In the context of pyridine dicarbonitrile synthesis, the nucleophile is often a second molecule of the deprotonated malononitrile. researchgate.net This 1,4-addition results in the formation of a new carbon-carbon bond and generates a new, more complex, open-chain intermediate. researchgate.net This intermediate contains all the necessary atoms that will eventually form the pyridine ring.

The final phase of the synthesis involves the transformation of the open-chain Michael adduct into the stable aromatic pyridine ring. This occurs through a sequence of intramolecular cyclization and aromatization.

Intramolecular Cyclization: The intermediate formed after the Michael addition undergoes a spontaneous intramolecular nucleophilic attack. Typically, an amino group or a carbanion within the molecule attacks one of the nitrile groups, leading to the formation of a six-membered dihydropyridine (B1217469) ring. researchgate.net

Tautomerization & Aromatization: The newly formed dihydropyridine intermediate is generally unstable and readily undergoes tautomerization and subsequent aromatization to achieve the stability of the aromatic pyridine system. researchgate.net This final step often involves an oxidation or the elimination of a small molecule (like H₂), which can be facilitated by air or an oxidizing agent, to yield the final 2-amino-3,5-dicarbonitrile-substituted pyridine product. researchgate.netorganic-chemistry.org

Coordination Chemistry of Pyridine 2,5 Dicarbonitrile As a Ligand

Ligand Design Principles and Coordination Modes in Pyridine-2,5-dicarbonitrile Systems

This compound stands as a compelling ligand in coordination chemistry, offering a distinct combination of donor sites that drive the formation of diverse metal complexes. The fundamental design principles of this ligand are centered around its three potential coordination points: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the two nitrile groups located at the 2 and 5 positions. The pyridine ring's inherent electron-withdrawing nature modulates the basicity and coordinating ability of its nitrogen atom. Concurrently, the nitrile functionalities can engage with metal ions in a linear, end-on fashion or act as bridges between metallic centers.

The spatial arrangement of these donor atoms allows for a variety of coordination modes. While less common than with carboxylate analogues, this compound can act as a bidentate chelating ligand, particularly with metal ions that can accommodate the resulting five-membered ring geometry formed by coordination with the pyridine nitrogen and the 2-position nitrile group. More prevalent, however, is its role as a bridging ligand. In this capacity, it can utilize the pyridine nitrogen in conjunction with one or both nitrile groups to link metal centers, giving rise to the formation of one-, two-, or three-dimensional coordination polymers. The ultimate coordination behavior is influenced by a confluence of factors, including the specific metal ion, the accompanying counter-ions, and the reaction conditions employed. The reactivity of the nitrile groups may also be activated upon coordination, rendering them susceptible to nucleophilic attack. unibo.itnih.gov

Metal-Organic Frameworks (MOFs) Incorporating this compound Derivatives

The application of this compound as a building block for Metal-Organic Frameworks (MOFs) is a promising, albeit still developing, area of materials science. The rigidity of the pyridine core and the defined vectors of the nitrile groups make it an attractive candidate for the construction of porous, crystalline networks. alfa-chemistry.com In the architecture of MOFs, this dinitrile compound can function as an organic linker, connecting metal-based secondary building units (SBUs) into extended structures.

The potential for creating porous materials from this linker is significant, with the pore dimensions and topology being governed by the ligand's geometry and the coordination environment of the metal nodes. Although specific examples of MOFs constructed exclusively with this compound are not yet widely documented in the literature, the foundational principles of MOF design strongly suggest its utility. The nitrogen-rich character of the ligand can imbue the resulting frameworks with specific affinities for guest molecules, which is advantageous for applications in gas storage and separation. Furthermore, any uncoordinated nitrile groups projecting into the pores could serve as functional sites for post-synthetic modification, enabling the fine-tuning of the MOF's properties.

Covalent Triazine Frameworks (CTFs) with this compound Moieties

This compound is a valuable precursor for the synthesis of Covalent Triazine Frameworks (CTFs), a class of porous organic polymers renowned for their exceptional thermal and chemical stability. nih.govrsc.org The construction of CTFs from dinitrile monomers is typically achieved through the cyclotrimerization of the nitrile groups, which results in the formation of highly stable 1,3,5-triazine (B166579) rings that serve as the structural nodes of the porous network. nih.gov

A prevalent method for this transformation is ionothermal synthesis, which generally involves heating the dinitrile monomer in molten zinc chloride. researchgate.netnih.govrsc.org The zinc chloride acts as both a solvent and a Lewis acid catalyst, facilitating the cyclotrimerization reaction at elevated temperatures, often around 400°C. This process can yield materials with high surface areas and well-defined microporosity. The final properties of the CTF, including its surface area and pore size distribution, are highly dependent on the reaction parameters, such as the temperature, reaction time, and the ratio of monomer to catalyst. rsc.orgresearchgate.net The inclusion of the pyridine nitrogen within the framework's backbone introduces basic sites, which can enhance the material's affinity for acidic gases like CO2, making these CTFs promising candidates for carbon capture applications. nih.gov

| Framework Designation | Monomer Precursor | Synthesis Methodology | Resulting BET Surface Area (m²/g) | Potential Applications |

| CTF-1 | Terephthalonitrile | Ionothermal | ~800-1100 | Gas Storage, Catalysis |

| Pyridine-CTF | This compound | Ionothermal | High (synthesis dependent) | Gas Separation (CO2), Catalysis |

Coordination Complexes with Transition Metals and Associated Chelation Chemistry

The coordination chemistry of this compound with transition metals is an area ripe for exploration, with the potential to yield a vast array of novel complexes exhibiting unique structural motifs and electronic properties. The ligand's ability to coordinate with a diverse range of transition metal ions is governed by the interplay between the metal's coordination preferences and the electronic and steric characteristics of the ligand itself. nih.govjscimedcentral.comrsc.org

Regarding its chelation behavior, the formation of a five-membered ring through the coordination of the pyridine nitrogen and the nitrile nitrogen at the 2-position is a possibility. However, the inherent linearity of the nitrile group's coordination can introduce strain into such a chelate ring, often making bridging coordination modes more favorable. researchgate.netmdpi.commdpi.com This preference for bridging frequently leads to the self-assembly of polynuclear complexes and coordination polymers. Upon coordination, the reactivity of the nitrile group can be significantly altered, making it more susceptible to chemical transformations such as hydrolysis to amides or participation in cycloaddition reactions. unibo.itnih.gov

| Complex Example | Metal Ion | Coordination Geometry | Noteworthy Features |

| [Ni(pydc)₂(bipy)₂]·7H₂O | Ni(II) | Distorted Octahedral | Illustrates coordination of the related dicarboxylate ligand. researchgate.net |

| [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O | Mn(II) | Distorted Octahedral | Demonstrates bridging via a carboxylate group in the 5-position. nih.gov |

Supramolecular Chemistry and Self Assembly of Pyridine 2,5 Dicarbonitrile Architectures

Non-Covalent Interactions in Pyridine-2,5-dicarbonitrile Systems (Hydrogen Bonding, π-π Stacking)

The assembly of this compound-based structures is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being particularly significant. mdpi.com These interactions, though weaker than covalent bonds, are highly directional and act in concert to stabilize intricate molecular arrangements in the solid state and on surfaces. nih.gov

Hydrogen Bonding: While this compound itself lacks traditional hydrogen bond donors, its derivatives, such as pyridine (B92270) dicarboxylic acids or dicarboxamides, readily participate in hydrogen bonding. nih.govnih.gov For instance, in related dipyridone structures, N–H···O hydrogen bonds are a primary motif for self-assembly, often forming zigzag chains. nih.gov In the crystal structure of pyridine-2,6-dicarboxylic acid, a structural isomer, a strong symmetric double hydrogen bond leads to the formation of a one-dimensional supramolecular structure. nih.gov The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. nih.gov Furthermore, cyano groups can participate in non-classical C–H···N hydrogen bonds, which, along with other interactions, contribute to the formation of supramolecular frameworks. mdpi.com

The interplay between hydrogen bonding and π-π stacking is fundamental to the crystal engineering of these compounds, allowing for the creation of ordered bulk materials with tailored properties. nih.govmdpi.com

| Interaction Type | Participating Groups | Typical Distance (Å) | Role in Assembly |

| Hydrogen Bonding | Carboxylate groups, Amide groups (N-H···O), Pyridine Nitrogen (as acceptor) | ~2.7-2.8 (N-H···O) | Formation of 1D chains and 2D/3D networks. nih.govnih.govmdpi.com |

| π-π Stacking | Pyridine aromatic rings | ~3.4-3.8 (centroid-centroid) | Stabilization of 3D frameworks, formation of molecular stacks. nih.govresearchgate.netresearchgate.net |

| Anion-π Interactions | Anions and the electron-deficient pyridine ring | Varies | Stabilization of host-guest cavities and overall crystal packing. mdpi.com |

| C-H···π Interactions | C-H bonds and the pyridine ring | Varies | Contribute to the stability of the 3D supramolecular network. dergipark.org.tr |

Design and Construction of Supramolecular Assemblies

The predictable geometry and interaction patterns of pyridine dicarbonitriles make them excellent candidates for the design and construction of sophisticated supramolecular assemblies. rsc.org A primary strategy involves using the molecule as a ditopic ligand, where the two nitrile groups or the pyridine nitrogen can coordinate with metal ions to form stable metal-organic networks. aip.orgrsc.org

Metal-ligand coordination is a powerful tool for building robust and porous structures. For example, dicarbonitrile-polyphenyl linkers have been used with cobalt or copper atoms to construct highly ordered, hexagonal nanoporous networks on silver and copper surfaces. aip.orgpku.edu.cn In these assemblies, the nitrile groups coordinate with the metal adatoms, forming stable nodes that connect the molecular linkers. aip.org The length of the linker molecule can be varied to precisely tune the pore size of the resulting network, creating domains that can extend over micrometers. pku.edu.cn

Another design approach involves the in situ modification of the nitrile groups. For instance, hydrothermal reactions involving 2,6-dicyanopyridine (an isomer of 2,5-dicyanopyridine) and silver salts led to the in situ hydrolysis of the nitrile groups to amides, forming pyridine-2,6-dicarboxamide. researchgate.net This new ligand then assembles with silver ions to create complex 2D and 3D coordination polymers. researchgate.net These structures are built from a unique secondary building unit (SBU) stabilized by both metal-oxygen bonds and N-H···O hydrogen bonds, demonstrating a hierarchical approach to assembly. researchgate.net

The choice of metal ion, counter-anion, and solvent can also influence the final architecture, leading to a diverse range of topologies from discrete molecular polygons to infinite one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.orgrsc.org

| Assembly Strategy | Components | Resulting Structure | Key Interactions |

| Metal-Ligand Coordination (Surface) | Dicarbonitrile-polyphenyl linkers, Co or Cu adatoms, Ag(111) or Cu(111) surface | 2D hexagonal porous networks. aip.orgpku.edu.cn | Metal-nitrile coordination bonds. aip.org |

| Metal-Ligand Coordination (Bulk) | Pyridyl-based ditopic ligands, Tb(IV) ions | 1D zig-zag coordination polymers. rsc.org | Metal-pyridine coordination, π-π stacking. rsc.org |

| In Situ Ligand Formation | 2,6-Dicyanopyridine, Ag(I) salts | 3D networks with 1D channels. researchgate.net | Ag-O bonds, N-H···O hydrogen bonds, π-π stacking. researchgate.net |

| Proton Transfer Salt Formation | Pyridine-2,5-dicarboxylic acid, Piperazine | 3D supramolecular network. dergipark.org.tr | N-H···O and O-H···O hydrogen bonds. dergipark.org.tr |

Hierarchical Self-Assembly Processes and Network Formation

Hierarchical self-assembly refers to the process where simple molecular building blocks first form well-defined primary structures through strong, directional interactions, which then organize into larger, more complex superstructures. This principle is evident in systems derived from pyridine dicarbonitriles and their analogues.

A clear example is seen in the formation of coordination polymers where metal ions and organic ligands first form a secondary building unit (SBU). In the case of silver(I) and in situ generated pyridine-2,6-dicarboxamide, the SBU consists of the ligand coordinating to the metal ion, further stabilized by internal hydrogen bonds. researchgate.net These SBUs then link together to form 2D square grids. In the final step of the hierarchy, these 2D layers stack on top of one another, guided by weaker π-π stacking interactions, to construct a final 3D network containing ordered channels. researchgate.net

On surfaces, hierarchical assembly allows for the creation of complex patterns. Dicarbonitrile-pentaphenyl molecules on a Cu(111) surface can form different structures depending on the conditions. aip.org At certain temperatures, the molecules and surface copper adatoms form a honeycomb network with a (NC–Ph₅–CN)₃Cu₂ stoichiometry. aip.org This network formation is a hierarchical process where individual molecules first coordinate to metal atoms, and these metal-organic nodes then arrange into a large-scale, ordered pattern dictated by the underlying substrate and intermolecular forces.

Control over these assembly processes can be achieved by modifying external conditions or by introducing additional molecular components. This allows for the fabrication of a variety of well-defined nanostructures, including nanospheres, nanorods, and films, from the same basic components. researchgate.net

Chiral Supramolecular Structures Derived from Pyridine Dicarbonitriles

Chirality, or 'handedness', is a critical feature in biological systems and advanced materials. Introducing chirality into supramolecular assemblies can be achieved either by using intrinsically chiral building blocks or by the chiral arrangement of achiral molecules. rsc.org Both strategies have been employed using pyridine dinitrile derivatives.

One approach is to synthesize V-shaped chiral synthons that incorporate the pyridine dinitrile framework. For example, enantiomerically pure dinitriles derived from a bicyclo[3.3.1]nonane core have been created. vu.lt These conformationally rigid, chiral molecules are designed to act as tectons that can self-assemble into larger, ordered chiral structures like helices or macrocycles through specific non-covalent interactions. vu.lt The inherent chirality of the building block is thus directly translated to the supramolecular level.

Alternatively, achiral molecules can form chiral assemblies when confined to a surface or when they pack in a specific way in a crystal. acs.orgacs.org The symmetry of the molecular building block and its interaction with a symmetric substrate can dictate whether the resulting network is chiral or achiral. acs.org For instance, linear and achiral molecules can assemble into 2D hydrogen-bonded islands that are enantiomorphic (exist as non-superimposable mirror images) simply due to their packing orientation on the substrate surface. acs.org The induction of chirality can also be achieved in situ by adding a chiral guest molecule that binds to an achiral host assembly, acting as a "sergeant" to dictate the preferred handedness of the entire structure. rsc.org This demonstrates that chirality can be a dynamic property of the supramolecular system.

| Chirality Strategy | Description | Example System | Resulting Structure |

| Intrinsic Chirality | Using building blocks that are themselves chiral. | Enantiomerically pure dinitrile derived from a bicyclo[3.3.1]nonane core. vu.lt | Potential for helical and cyclic associates. vu.lt |

| Packing-Induced Chirality | Achiral molecules packing in a chiral arrangement in 2D or 3D space. | Achiral rodlike molecules forming hydrogen-bonded islands on a surface. acs.org | Enantiomorphic 2D islands. acs.org |

| Surface-Confined Chirality | Molecules that become chiral only when adsorbed onto a 2D surface. | 4-[trans-2-(pyrid-4-yl-vinyl)]benzoic acid (PVBA) on Ag(111). acs.org | Enantiomorphic 1D twin chains. acs.org |

| "Sergeant-and-Soldiers" Induction | A small amount of a chiral molecule ("sergeant") directs the chirality of an assembly of achiral molecules ("soldiers"). | A chiral anion binding to an achiral triarylamine trisamide monomer. rsc.org | Helical copolymers with a preferred handedness. rsc.org |

Advanced Spectroscopic and Structural Characterization of Pyridine 2,5 Dicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR spectra offer fundamental insights into the molecular framework.

¹H NMR: The proton NMR spectrum of a pyridine-2,5-dicarbonitrile derivative, 5-(hydroxymethyl)picolinonitrile, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the pyridine (B92270) ring protons and the methylene (B1212753) protons of the hydroxymethyl group. ambeed.com The pyridine protons appear at δ 8.73 (doublet), 7.90 (doublet of doublets), and 7.72 (doublet) ppm, while the methylene protons (CH₂) of the hydroxymethyl group appear as a singlet at 4.63 ppm. ambeed.comambeed.com For other derivatives, such as 3-amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]this compound, the ¹H NMR spectrum provides signals corresponding to the ethoxy, phenyl, and amino groups, in addition to the core heterocyclic structure. mdpi.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound and its derivatives, the carbon atoms of the pyridine ring and the nitrile groups (C≡N) would exhibit characteristic chemical shifts.

A study on 6-amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile reported a ¹H NMR spectrum with signals at δ 1.21 (s, 3H, CH₃), 3.34 (s, 2H, NH₂), and 12.76 (br, 1H, cyclic NH). jofamericanscience.org Another derivative, 3,6-diamino-4-methylthieno[2,3-b]this compound, showed ¹H NMR signals at δ 2.50 (s, 3H, CH₃), 3.33 (s, 2H, NH₂), and 4.29 (s, 2H, NH₂). jofamericanscience.org

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

| 5-(Hydroxymethyl)picolinonitrile | CDCl₃ | 8.73 (d), 7.90 (dd), 7.72 (d) | Pyridine-H | ambeed.comambeed.com |

| 4.63 (s) | -CH₂OH | ambeed.comambeed.com | ||

| 6-Amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile | DMSO-d₆ | 1.21 (s, 3H) | -CH₃ | jofamericanscience.org |

| 3.34 (s, 2H) | -NH₂ | jofamericanscience.org | ||

| 12.76 (br, 1H) | -NH (cyclic) | jofamericanscience.org | ||

| 3,6-Diamino-4-methylthieno[2,3-b]this compound | DMSO-d₆ | 2.50 (s, 3H) | -CH₃ | jofamericanscience.org |

| 3.33 (s, 2H) | -NH₂ | jofamericanscience.org | ||

| 4.29 (s, 2H) | -NH₂ | jofamericanscience.org |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds), which is invaluable for piecing together the molecular structure, especially for complex derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

For 5-(hydroxymethyl)picolinonitrile, a derivative of this compound, the positive electrospray ionization (ESI+) mass spectrum shows a peak at m/z = 153/155, corresponding to the protonated molecule [M+H]⁺ and accounting for the chlorine isotopes, which is inconsistent with the structure and likely a misinterpretation in the source data. ambeed.comambeed.com More relevantly, the mass spectrum of 6-amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile exhibited a molecular ion peak at m/z 160. jofamericanscience.org The mass spectrum of 3,6-diamino-4-methylthieno[2,3-b]this compound showed a molecular ion peak at m/z 229. jofamericanscience.org Low-resolution electron ionization (EI) mass spectrometry has been used to characterize derivatives such as 3-amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]this compound. mdpi.commdpi.com GC-MS (Gas Chromatography-Mass Spectrometry) has been employed to identify compounds like 1,2,3,4-tetrahydro-pyridine-2,5-dicarbonitrile in bio-oil samples. covenantuniversity.edu.ng

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (C≡N) in this compound and its derivatives gives a characteristic sharp absorption band in the region of 2220-2260 cm⁻¹. Other functional groups, such as amino (-NH₂) and hydroxyl (-OH), will also show characteristic absorptions. For instance, in derivatives of this compound, the presence of an amino group is indicated by absorption peaks in the IR spectrum. jofamericanscience.org The IR spectrum of a derivative, (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, has been recorded to confirm its structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its aromatic pyridine ring and nitrile groups, is expected to show absorption in the UV region. The absorption properties of some 3,5-disubstituted 4H-1,2,6-thiadiazin-4-ones, which are derivatives, have been investigated in dichloromethane. scispace.com Chromatographic separations are often monitored using UV light at 254 and 365 nm, indicating that these compounds are UV active. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The crystal structure of a derivative, 3,6-diamino-4-(2-chlorophenyl)thieno[2,3-b]this compound, complexed with glycogen (B147801) synthase kinase 3 beta has been determined by X-ray diffraction at a resolution of 2.65 Å. rcsb.org This technique has also been used to validate the binding capacity of various inhibitors, including this compound derivatives, to their target proteins. innovareacademics.in The Protein Data Bank (PDB) contains entries for crystal structures of various proteins in complex with ligands that are derivatives of this compound. ebi.ac.ukebi.ac.uk The crystal structure of Blatter's radical has been investigated under high pressure, demonstrating the utility of this technique in studying molecular behavior under different conditions. scispace.com

Elemental Analysis and Chromatographic Techniques

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the elemental composition. Satisfactory elemental analyses have been reported for various derivatives of this compound. mdpi.comjofamericanscience.org

Chromatographic Techniques: Techniques such as thin-layer chromatography (TLC), column chromatography, and gas chromatography (GC) are essential for the purification and separation of this compound and its derivatives from reaction mixtures. mdpi.comevitachem.com TLC is commonly used to monitor the progress of reactions, often visualized under UV light. mdpi.commdpi.com Column chromatography is a standard method for purification. mdpi.comevitachem.com Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, and has been used to identify this compound derivatives in complex mixtures. covenantuniversity.edu.ng

Theoretical and Computational Investigations of Pyridine 2,5 Dicarbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations on donor-acceptor substituted pyridine (B92270) derivatives, such as 2,6-diamino-4-(3,4,5-trimethoxy-phenyl)-pyridine-3,5-dicarbonitrile (DTPP), have been performed to understand their photophysical properties. researchgate.net The electronic distributions in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the intramolecular charge transfer (ICT) characteristics of these molecules. researchgate.net For instance, in 2-amino-6-methoxypyridine-3,5-dicarbonitrile (B1267807), DFT calculations revealed that the HOMO is primarily localized on the amino-pyridine moiety, while the LUMO is centered on the cyano groups, facilitating ICT. This charge separation is a common feature in many substituted pyridine-dicarbonitriles.

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. DFT studies on various pyridine derivatives have shown how substituents can modulate this gap. For example, a study on 2-amino-6-methoxypyridine-3,5-dicarbonitrile calculated a HOMO-LUMO gap of 3.8 eV. In another instance, the HOMO-LUMO gap for 3,4-pyridinedicarbonitrile was calculated to be 5.96 eV using the B3LYP/6-311++G(d,p) level of theory. core.ac.uk

The electronic structure of pyridine-based self-assembled monolayers (SAMs) on gold surfaces has also been investigated using DFT. mdpi.com These studies indicate that the bonding-induced charge rearrangements can extend well onto the molecular backbone, a phenomenon attributed to the pinning of the LUMO of the SAM at the metal's Fermi level. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |

| 2-amino-6-methoxypyridine-3,5-dicarbonitrile | - | - | 3.8 | DFT | |

| 3,4-pyridinedicarbonitrile | - | - | 5.96 | B3LYP/6-311++G(d,p) | core.ac.uk |

Note: Specific HOMO and LUMO energy values were not provided in the source for 2-amino-6-methoxypyridine-3,5-dicarbonitrile.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. While specific MD studies focusing on the conformational analysis of isolated Pyridine-2,5-dicarbonitrile are limited in the available literature, MD simulations have been instrumental in understanding the behavior of its derivatives in various environments.

For instance, MD simulations have been used to investigate the adsorption of pyridine derivatives on metal surfaces, which is relevant for corrosion inhibition studies. plos.org These simulations have shown that pyridine molecules tend to adsorb in a nearly parallel orientation on an Fe(110) surface. plos.org In the context of drug design, MD simulations have been used to assess the stability of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives when bound to target proteins like α-amylase. nih.gov The root-mean-square deviation (RMSD) of the complex over the simulation time provides insights into its stability. nih.gov

Conformational analysis of substituted pyridine-dicarbonitriles has also been a subject of theoretical investigation. For 2,6-diamino-4-(3,4,5-trimethoxy-phenyl)-pyridine-3,5-dicarbonitrile, theoretical investigations have explored its conformational flexibility. researchgate.net In the crystalline state, the conformation is often influenced by intermolecular interactions, such as hydrogen bonding. For example, in 2-amino-6-methoxypyridine-3,5-dicarbonitrile, the methoxy (B1213986) group is nearly coplanar with the pyridine ring.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical parameters, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for predicting the reactivity of molecules. These descriptors include electronegativity (χ), chemical potential (µ), hardness (η), and softness (σ).

The following equations are commonly used to calculate these parameters plos.org:

Electronegativity (χ) and Chemical Potential (µ) : χ = -µ = - (ELUMO + EHOMO) / 2

Hardness (η) : η = (ELUMO - EHOMO) / 2

Softness (σ) : σ = 1 / η

These parameters have been calculated for various pyridine derivatives, often in the context of predicting their efficacy as corrosion inhibitors. plos.org For example, a study on different pyridine derivatives showed that a lower energy gap and higher global softness were associated with better inhibition performance. plos.org While specific values for this compound were not found, the table below presents calculated quantum chemical parameters for related compounds from the literature.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Softness (σ) | Source |

| 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile (B74902) (PC-1) | - | - | Lowest | - | Highest | plos.org |

| 2-amino-6-methoxy-4-(4-methylphenyl) pyridine-3,5-dicarbonitrile (PC-2) | - | - | - | - | - | plos.org |

| 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile (PC-3) | - | - | - | - | - | plos.org |

Note: The source qualitatively describes the parameters for these compounds relative to each other rather than providing specific numerical values.

Intermolecular Interaction Analysis (e.g., IGM Plot, QTAIM, NBO)

The analysis of intermolecular and intramolecular interactions is crucial for understanding the structure, stability, and function of molecules. Several computational techniques are employed for this purpose, including the Independent Gradient Model (IGM), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis.

IGM plots are used to identify and visualize intermolecular and intramolecular interactions. This method can distinguish between different types of interactions, such as hydrogen bonds and van der Waals forces. lookchem.com

QTAIM analysis is based on the topology of the electron density and can be used to characterize the nature of chemical bonds and non-covalent interactions. bohrium.comuni-muenchen.de For example, in a study of pyrido[1,2-b] researchgate.netresearchgate.nettriazine derivatives, QTAIM was used to explore the nature of intramolecular hydrogen bonds. uni-muenchen.de

NBO analysis provides a description of the Lewis-like chemical bonding in a molecule. researchgate.net It can be used to analyze charge transfer and delocalization effects. For instance, NBO analysis of 3,4-pyridinedicarbonitrile has been performed to understand the charge populations on the atoms. core.ac.uk In another study on thiazolo[3,2-a]pyridine derivatives, NBO analysis was used to estimate the extent of delocalization and intermolecular charge transfer. mdpi.com The analysis of second-order perturbation interactions between donor and acceptor NBOs provides quantitative information about these effects. mdpi.com

While these techniques have been applied to various pyridine derivatives, specific analyses for this compound were not found in the searched literature.

Computational Predictions of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can aid in the interpretation of experimental data.

Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For example, the calculated FT-IR spectra of 3,4-pyridinedicarbonitrile have been compared with experimental data. researchgate.net Theoretical calculations have also been used to assign the vibrational modes of various pyridine derivatives.

NMR Spectra: The chemical shifts in NMR spectra can also be predicted using computational methods. For instance, DFT calculations have been used to assign the ¹³C and ¹⁵N NMR spectra of high-energy polyazidocyanopyridines. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose.

Experimental spectroscopic data is available for some derivatives. For example, the IR spectrum of 3,4-diaminothis compound shows a characteristic CN stretching frequency at 2235 cm⁻¹. The ¹H and ¹³C NMR spectra for this compound have also been reported.

| Compound | Spectroscopic Data | Source |

| 3,4-diaminothis compound | IR (cm⁻¹): 3394, 3366, 3250, 2235 (CN), 1694, 1648, 1584, 1518, 1233, 921 | |

| ¹H-NMR (ppm): 7.82 (s, 1H), 7.14 (s, 2H), 6.16 (s, 2H) | ||

| ¹³C-NMR (ppm): 145.8, 142.2, 137.1, 117.5, 116.6, 113.5, 91.5 | ||

| 3,4-pyridinedicarbonitrile | Calculated FT-IR and FT-Raman spectra available in the literature. | researchgate.net |

| Polyazidocyanopyridines | Calculated ¹³C and ¹⁵N NMR chemical shifts available in the literature. |

Applications of Pyridine 2,5 Dicarbonitrile in Advanced Materials and Catalysis

Organic Electronic Materials

The incorporation of the pyridine-2,5-dicarbonitrile moiety has been a significant strategy in the design of novel organic electronic materials. Its inherent electron-withdrawing nature is key to tuning the electronic and photophysical properties of molecules for specific functions in electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

This compound and its derivatives have garnered considerable attention in the field of organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). ktu.edubeilstein-journals.org TADF emitters offer a pathway to achieve 100% internal quantum efficiency in OLEDs without the need for heavy metals like iridium or platinum. The design of TADF molecules often involves a donor-acceptor (D-A) architecture, where the pyridine-dicarbonitrile unit can serve as a potent acceptor.

Researchers have synthesized various TADF emitters incorporating pyridine-3,5-dicarbonitrile (B74902) derivatives. For instance, combining a 2,6-diphenylpyridine-3,5-dicarbonitrile core as an acceptor with a di(t-butyl)carbazole-substituted phenyl group as a donor has led to TADF emitters with excellent performance. researchgate.netnih.gov These materials exhibit high photoluminescence quantum yields (PLQY), in some cases reaching up to 100%, and have been successfully integrated into OLED devices. researchgate.net

One notable example, 246tCzPPC, which utilizes a 2,6-diphenylpyridine-3,5-dicarbonitrile acceptor, demonstrated a maximum external quantum efficiency (EQE) of 29.6% in a sky-blue OLED. researchgate.netnih.gov This high efficiency is attributed to its excellent TADF properties, high PLQY, and a favorable horizontal molecular orientation within the emissive layer. researchgate.net Other derivatives have been developed to emit light across the visible spectrum, from blue to orange-red, with high brightness and efficiency. beilstein-journals.orgrsc.org

Table 1: Performance of Selected TADF Emitters Based on Pyridine-dicarbonitrile Derivatives

| Emitter | Donor Moiety | Acceptor Core | Emission Color | Max. EQE (%) | PLQY (%) | ΔE_ST (eV) |

| 246tCzPPC | di(t-butyl)carbazole-phenyl | 2,6-diphenylpyridine-3,5-dicarbonitrile | Sky-Blue | 29.6 | High | 0.063 |

| bis-PXZ-PCN | Phenoxazine | Pyridine-3,5-dicarbonitrile | Orange-Red | 9.8 | - | 0.04 |

| Spiroacridine-PPC | Spiroacridine | Pyridine-carbonitrile | Green | 37.2 | 92-100 | - |

Data sourced from multiple research findings. researchgate.netrsc.orgnih.govresearchgate.net

Organic Semiconductors (Electron Transporting Materials)

The electron-deficient nature of the this compound core makes it an excellent building block for n-type organic semiconductors, which are crucial for efficient electron transport in various organic electronic devices. ktu.edubeilstein-journals.org The nitrogen atom in the pyridine (B92270) ring enhances the electron deficiency, which in turn improves charge transport capabilities.

Polyaromatic π-systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments have been synthesized and investigated for their semiconducting properties. ktu.edubeilstein-journals.orgnih.gov These materials exhibit good electron-transporting properties, as confirmed by photoelectron spectroscopy and time-of-flight measurements. ktu.edunih.gov Their high ionization potentials also indicate good hole-blocking capabilities, which is a desirable characteristic for electron-transporting layers in OLEDs to confine charge recombination to the emissive layer. ktu.edubeilstein-journals.org

The structural design of these materials, often synthesized through methods like the Sonogashira coupling reaction, allows for the creation of sophisticated molecular architectures with tailored electronic properties. beilstein-journals.org The resulting compounds demonstrate efficient intramolecular charge transfer (ICT) from a donor part of the molecule to the pyridine-dicarbonitrile acceptor, a key process for their semiconducting behavior. ktu.edubeilstein-journals.org

Organic Solar Cells (OSCs) and Organic Field Effect Transistors (OFETs)

The versatile electronic properties of this compound derivatives also lend themselves to applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs). In these devices, the ability to engineer the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical for efficient charge generation, separation, and transport.

While direct applications of this compound itself in OSCs and OFETs are less commonly reported, its derivatives are explored as components of larger, more complex molecules. For instance, the 1,2-diamine moiety in heterocyclic rings, which can be derived from precursors related to pyridine-dicarbonitriles, is used to construct fused 1,2,5-thia(selena)diazoles and other scaffolds for photovoltaic materials. mdpi.com

Furthermore, asymmetric diketopyrrolopyrrole (DPP) based polymers incorporating a pyridine flanker have been designed for use in both OFETs and PSCs. rsc.org These polymers have shown promising ambipolar semiconducting properties, meaning they can transport both holes and electrons. One such polymer, PPyTDPP-BT, exhibited hole and electron mobilities of 0.55 cm² V⁻¹ s⁻¹ and 0.08 cm² V⁻¹ s⁻¹, respectively, in OFETs. rsc.org In PSCs, these polymers can act as either electron donors or acceptors, with one device based on PPyTDPP-BT achieving a power conversion efficiency (PCE) of 7.56%. rsc.org

Catalytic Applications

Beyond materials science, this compound and its derivatives are finding use in the realm of catalysis, particularly in photocatalysis and organic synthesis.

Photocatalysis (e.g., CO₂ Reduction, H₂ Production)

The electron-accepting properties of the pyridine-dicarbonitrile moiety can be harnessed in photocatalytic systems for reactions like carbon dioxide (CO₂) reduction and hydrogen (H₂) production. In these systems, a photocatalyst absorbs light to generate an excited state, which then drives the desired chemical transformation.

Donor-acceptor organic molecules incorporating a pyridine-dicarbonitrile unit can exhibit photocatalytic activity. For example, a molecule composed of 2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile has been shown to promote sacrificial photocatalytic H₂ production. researchgate.net The efficiency of these processes can be influenced by the molecular packing of the photocatalyst. researchgate.net

In the context of CO₂ reduction, coordination polymers incorporating ligands derived from or related to pyridine structures have been investigated. A zinc-based coordination polymer gel, for instance, has demonstrated high photocatalytic activity for both H₂ production (530 μmol g⁻¹h⁻¹) and CO₂ reduction to carbon monoxide (CO) with high selectivity. nih.gov While not directly using this compound, this highlights the potential of related pyridine-based structures in photocatalytic CO₂ conversion. Other research has explored the use of substituted imidazole-pyridine rhenium catalysts for the photocatalytic reduction of CO₂ to formic acid. uky.edu

Organic Synthesis Catalysis

The reactivity of the cyano groups and the pyridine ring makes this compound a useful intermediate and building block in organic synthesis. cymitquimica.com Cyanation of aryl and hetaryl halides is a fundamental transformation, and methods for synthesizing dicarbonitrile compounds like 3,4-diaminothis compound from dibromo precursors using copper cyanide have been developed. mdpi.com

Furthermore, the synthesis of pyridine-3,5-dicarbonitrile derivatives through multicomponent reactions (MCRs) has been systematically studied, exploring the effects of different catalysts and solvents. acs.org For instance, the use of an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or an amine base like piperidine (B6355638) can influence the reaction pathways and yields. acs.org Understanding these catalytic systems is crucial for the efficient and scalable production of these valuable compounds for their various applications.

Q & A

Q. Key Methodological Considerations :

- Purification via silica gel chromatography (chloroform/petroleum ether/acetone gradients) .

- Characterization using NMR, mass spectrometry, and elemental analysis .

How do researchers optimize thermally activated delayed fluorescence (TADF) in this compound-based emitters?

Advanced Research Question

TADF efficiency depends on minimizing the singlet-triplet energy gap () and maximizing photoluminescence quantum yield (PLQY). Strategies include:

- Donor-acceptor (D-A) design : Carbazole or acridine donors paired with this compound acceptors induce intramolecular charge transfer (ICT), achieving .

- Aggregation control : Amorphous nanospheres vs. π-stacked nanofibers (e.g., 2,6-bis(4-cyanophenyl) derivatives) influence exciton harvesting, with nanofibers enhancing H production in photocatalysis .

- Host-guest doping : Blending emitters (e.g., 13 wt% in mCP host) improves PLQY (up to 91%) and external quantum efficiency (EQEmax ≈ 25–29%) in OLEDs .

Q. Data Contradictions :

- Some derivatives exhibit PLQY >90% in solution but reduced efficiency in solid-state films due to aggregation-induced quenching .

What techniques are used to characterize charge transport properties of this compound derivatives?

Advanced Research Question

- Cyclic Voltammetry (CV) : Determines ionization potential (IP) and electron affinity (EA). Pyridine-2,5-dicarbonitriles show IP >5.7 eV, enabling hole-blocking in OLEDs .

- Photoelectron Emission Spectroscopy (PES) : Measures electron mobility (e.g., at ) .

- Time-of-Flight (TOF) : Quantifies carrier mobility in thin films, critical for electron-transport layer (ETL) optimization .

Key Finding : Derivatives with tert-butyl carbazole substituents exhibit balanced electron/hole mobility, reducing efficiency roll-off in devices .

How do researchers resolve discrepancies in photophysical data for this compound derivatives?

Advanced Research Question

- Oxygen sensitivity : PL intensity increases after deoxygenation (via argon purging), confirming triplet harvesting via TADF. Always report measurement conditions (e.g., degassed vs. aerated solutions) .

- Solvent polarity effects : Non-polar solvents (toluene) enhance ICT emission, while polar solvents (DMF) cause redshift and quenching. Use solvent-dependent PL spectra to validate TADF mechanisms .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability (>200°C decomposition) to rule out degradation artifacts in device performance .

What are the challenges in synthesizing multi-pyridine-2,5-dicarbonitrile π-systems?

Advanced Research Question

- Steric hindrance : Bulky substituents (e.g., 3,6-di-tert-butylcarbazole) reduce reaction yields in Sonogashira coupling. Optimize catalyst loading (PdCl(PPh): 0.07 equiv; CuI: 0.05 equiv) and temperature (55–80°C) .

- Purification : High-molecular-weight derivatives (e.g., compound 9 , ) require gradient elution (DCM/petroleum ether) and repeated recrystallization .

- Byproduct formation : Monitor reactions via TLC to detect intermediates (e.g., trimethylsilyl-protected alkynes) and adjust stoichiometry .

How do this compound derivatives perform in non-OLED applications?

Basic Research Question

- Photocatalysis : Nanofibers of 2,6-bis(4-cyanophenyl) derivatives promote H generation, while nanospheres favor HO production .

- Biological activity : Diamino-oxo derivatives (e.g., 1,6-diamino-2-oxo-4-aryl) show antimicrobial potential via interactions with bacterial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.